

An In-depth Technical Guide to Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 3-[(2-furylmethyl)amino]propanoate</i>
Cat. No.:	B062979

[Get Quote](#)

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data for the physicochemical properties or established experimental protocols for the synthesis of **Ethyl 3-[(2-furylmethyl)amino]propanoate**. The information presented herein is based on closely related compounds and established principles of organic synthesis. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-[(2-furylmethyl)amino]propanoate is a secondary amine derivative containing a furan moiety and an ethyl propanoate group. Its structure suggests potential applications in medicinal chemistry and materials science, given the prevalence of the furan ring in various biologically active compounds and polymers. Due to the absence of specific data, this document provides a summary of the physicochemical properties of structurally similar compounds to offer a comparative context. Furthermore, a plausible synthetic route is proposed to facilitate future research and synthesis of this target molecule.

Physicochemical Properties of Related Compounds

While no specific data exists for **Ethyl 3-[(2-furylmethyl)amino]propanoate**, the properties of closely related furan-containing ethyl propanoate derivatives can provide valuable insights. The following table summarizes the available data for "Ethyl 2-amino-3-(furan-2-yl)propanoate" and

"Ethyl 3-(2-furyl)propanoate". It is critical to note that these compounds are structurally distinct from the target molecule.

Property	Ethyl 2-amino-3-(furan-2-yl)propanoate[1]	Ethyl 3-(2-furyl)propanoate
Molecular Formula	C ₉ H ₁₃ NO ₃	C ₉ H ₁₂ O ₃
Molecular Weight	183.20 g/mol	168.19 g/mol
CAS Number	755703-32-3	10031-90-0
Melting Point	Not Available	24.00 to 25.00 °C @ 760.00 mm Hg
Boiling Point	Not Available	260.00 °C @ 760.00 mm Hg
logP (o/w)	0.7	1.40 (estimated)
Appearance	Not Available	Pale yellow to yellow clear liquid to solid

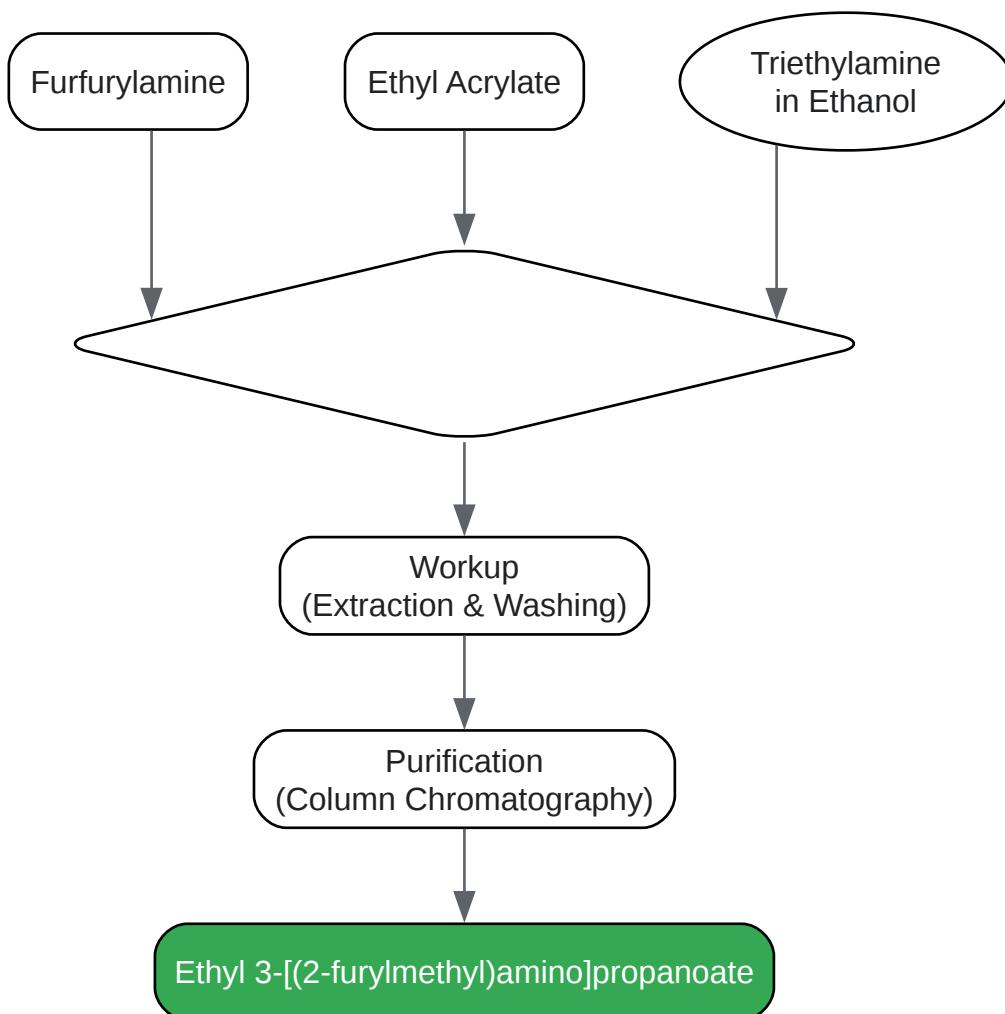
Proposed Synthetic Route

A plausible and efficient method for the synthesis of **Ethyl 3-[(2-furylmethyl)amino]propanoate** is via a Michael addition reaction. This approach involves the conjugate addition of furfurylamine to ethyl acrylate. This reaction is typically base-catalyzed and proceeds under mild conditions.

Proposed Experimental Protocol

Materials:

- Furfurylamine
- Ethyl acrylate
- Triethylamine (or another suitable base)
- Ethanol (or another suitable solvent)


- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a solution of furfurylamine (1.0 equivalent) in ethanol, add triethylamine (0.1 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add ethyl acrylate (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to afford the desired **Ethyl 3-[(2-furylmethyl)amino]propanoate**.

Visualization of Synthetic Workflow

The proposed synthetic pathway can be visualized as a straightforward logical workflow.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **Ethyl 3-[(2-furylmethyl)amino]propanoate**.

Signaling Pathways and Biological Activity

As of the latest search, there is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for **Ethyl 3-[(2-furylmethyl)amino]propanoate**. Further research and biological screening are required to determine its potential pharmacological effects.

Conclusion

This technical guide provides a summary of the current, albeit limited, knowledge regarding **Ethyl 3-[(2-furylmethyl)amino]propanoate**. While direct experimental data is lacking, the

information on related compounds and the proposed synthetic protocol offer a valuable starting point for researchers interested in this molecule. The provided workflow and experimental design are based on established chemical principles and are intended to be a robust foundation for the future synthesis and characterization of this compound. Further investigation is necessary to elucidate its physicochemical properties, biological activities, and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-amino-3-(furan-2-yl)propanoate | C9H13NO3 | CID 22608494 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 3-[(2-furylmethyl)amino]propanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062979#physicochemical-properties-of-ethyl-3-2-furylmethyl-amino-propanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com